molecular formula C22H34Cl4N4 B8249090 (2S,2'S)-1,1'-Bis((6-methylpyridin-2-yl)methyl)-2,2'-bipyrrolidine tetrahydrochloride CAS No. 1228077-89-1

(2S,2'S)-1,1'-Bis((6-methylpyridin-2-yl)methyl)-2,2'-bipyrrolidine tetrahydrochloride

Cat. No.: B8249090
CAS No.: 1228077-89-1
M. Wt: 496.3 g/mol
InChI Key: ZWSAWWIIHCCUJE-VDUNKYASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,2’S)-1,1’-Bis(6-methyl-2-pyridinylmethyl)-2,2’-bipyrrolidine tetrahydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes pyridine and pyrrolidine rings, which may contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,2’S)-1,1’-Bis(6-methyl-2-pyridinylmethyl)-2,2’-bipyrrolidine tetrahydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and pyrrolidine precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include bases, acids, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,2’S)-1,1’-Bis(6-methyl-2-pyridinylmethyl)-2,2’-bipyrrolidine tetrahydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents to form different products.

    Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: May be studied for its biological activity and interactions with biomolecules.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which (2S,2’S)-1,1’-Bis(6-methyl-2-pyridinylmethyl)-2,2’-bipyrrolidine tetrahydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,2’S)-1,1’-Bis(2-pyridinylmethyl)-2,2’-bipyrrolidine
  • (2S,2’S)-1,1’-Bis(4-methyl-2-pyridinylmethyl)-2,2’-bipyrrolidine

Uniqueness

(2S,2’S)-1,1’-Bis(6-methyl-2-pyridinylmethyl)-2,2’-bipyrrolidine tetrahydrochloride is unique due to the presence of the 6-methyl substituent on the pyridine rings, which may influence its chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

2-methyl-6-[[(2S)-2-[(2S)-1-[(6-methylpyridin-2-yl)methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine;tetrahydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4.4ClH/c1-17-7-3-9-19(23-17)15-25-13-5-11-21(25)22-12-6-14-26(22)16-20-10-4-8-18(2)24-20;;;;/h3-4,7-10,21-22H,5-6,11-16H2,1-2H3;4*1H/t21-,22-;;;;/m0..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSAWWIIHCCUJE-VDUNKYASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN2CCCC2C3CCCN3CC4=CC=CC(=N4)C.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)CN2CCC[C@H]2[C@@H]3CCCN3CC4=CC=CC(=N4)C.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34Cl4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746344
Record name (2S)-1,1'-Bis[(6-methylpyridin-2-yl)methyl]-2,2'-bipyrrolidine--hydrogen chloride (1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228077-89-1
Record name (2S)-1,1'-Bis[(6-methylpyridin-2-yl)methyl]-2,2'-bipyrrolidine--hydrogen chloride (1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1228077-89-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.